molecular formula C21H26Cl2N6O2 B2657566 8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 879589-83-0

8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

Cat. No. B2657566
CAS RN: 879589-83-0
M. Wt: 465.38
InChI Key: KOOCHBKWCVTKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O2 and its molecular weight is 465.38. The purity is usually 95%.
BenchChem offers high-quality 8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Activity

Research into closely related purine-2,6-dione derivatives has shown promising results in the development of cardiovascular therapies. Compounds with modifications at the 8-alkylamino and 7-(2-hydroxy-3-piperazinopropyl) positions demonstrated significant electrocardiographic, antiarrhythmic, and hypotensive activities. These findings suggest that similar structural modifications in purine-2,6-diones, including the compound of interest, could yield potential cardiovascular benefits (Chłoń-Rzepa et al., 2004).

Psychotropic Potential

Another study explored the psychotropic potential of purine-2,6-dione derivatives, focusing on their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their anxiolytic and antidepressant properties. This research indicates that structurally similar compounds might serve as the basis for developing new treatments for mental health disorders, pointing to the broader applicability of purine derivatives in neuropsychopharmacology (Chłoń-Rzepa et al., 2013).

Antitumor and Antiproliferative Effects

Compounds related to the one have been synthesized and evaluated for their antitumor and antiproliferative effects. For instance, novel purine linked piperazine derivatives were synthesized to target Mycobacterium tuberculosis, demonstrating the potential of such compounds in antimicrobial and antituberculosis research. These findings suggest possible research applications in developing novel antitumor agents based on purine-piperazine structures (Konduri et al., 2020).

properties

IUPAC Name

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N6O2/c1-13(2)11-29-17-18(26(3)21(31)25-19(17)30)24-20(29)28-9-7-27(8-10-28)12-14-15(22)5-4-6-16(14)23/h4-6,13H,7-12H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCHBKWCVTKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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